molecular formula C16H14Cl3FN2O B5121789 2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide

2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide

Cat. No. B5121789
M. Wt: 375.6 g/mol
InChI Key: HDUFOEGJRYWJSQ-UHFFFAOYSA-N
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Description

2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide, also known as ABT-594, is a synthetic compound that belongs to the class of analgesics known as nicotinic acetylcholine receptor agonists. It was first synthesized in 1996 by Abbott Laboratories and has since been extensively studied for its potential use in the treatment of chronic pain.

Mechanism of Action

2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide acts as an agonist at nicotinic acetylcholine receptors, specifically at the α4β2 and α3β4 subtypes. Activation of these receptors leads to the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the modulation of pain and addiction.
Biochemical and Physiological Effects:
2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide has been shown to produce analgesia in animal models of pain, with a potency similar to that of morphine. It has also been shown to reduce the reinforcing effects of nicotine and cocaine, suggesting that it may have potential as a treatment for addiction. In addition, 2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide has been shown to produce several side effects, including nausea, vomiting, and tremors.

Advantages and Limitations for Lab Experiments

One advantage of 2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide is its potency and efficacy in animal models of pain. It has also been shown to have potential as a treatment for addiction. However, its side effects, including nausea, vomiting, and tremors, may limit its use in clinical settings.

Future Directions

Future research on 2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide could focus on the development of more selective agonists at nicotinic acetylcholine receptors, which may have fewer side effects. In addition, further studies could investigate the potential use of 2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide in the treatment of addiction, as well as its mechanisms of action in the modulation of pain and addiction. Finally, studies could be conducted to determine the safety and efficacy of 2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide in human clinical trials.

Synthesis Methods

The synthesis of 2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide involves several steps, starting with the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2,2,2-trichloro-N-(2-fluorophenyl)acetamide to form the intermediate, which is then reacted with methylamine to yield the final product.

Scientific Research Applications

2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide has been extensively studied for its potential use in the treatment of chronic pain. It has been shown to be effective in animal models of neuropathic pain, inflammatory pain, and acute pain. It has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce the reinforcing effects of nicotine and cocaine.

properties

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3FN2O/c1-10-6-2-3-7-11(10)14(23)22-15(16(17,18)19)21-13-9-5-4-8-12(13)20/h2-9,15,21H,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUFOEGJRYWJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]benzamide

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